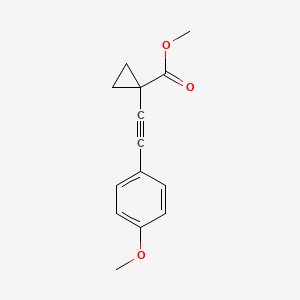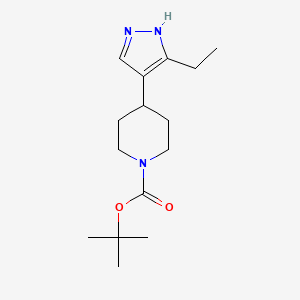
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester is an organic compound that features a pyridine ring substituted with a fluorine atom and an ester functional group
Preparation Methods
The synthesis of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-pyridinecarboxylic acid and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester involves interactions with specific molecular targets. The fluorine atom and ester group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester can be compared with similar compounds such as:
Ethyl 3-(4-pyridyl)-3-oxopropionate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Methyl 3-(2-fluoro-4-pyridyl)-3-oxopropionate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its physical and chemical properties.
Ethyl 3-(2-chloro-4-pyridyl)-3-oxopropionate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and ester functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
ethyl 3-(2-fluoropyridin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)6-8(13)7-3-4-12-9(11)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
IOAINMPPSGWGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)








![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)

![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)
